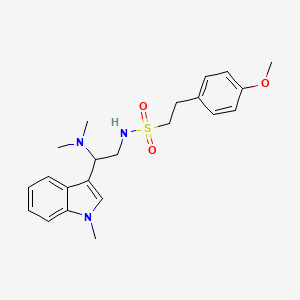

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

説明

This compound is a sulfonamide derivative featuring a dimethylaminoethyl group, a 1-methylindole moiety, and a 4-methoxyphenyl ethanesulfonamide backbone. The indole scaffold is commonly associated with CNS activity, while the sulfonamide group may contribute to enzyme inhibition or receptor modulation. The dimethylaminoethyl substituent enhances solubility and may influence pharmacokinetics, such as blood-brain barrier penetration.

特性

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-24(2)22(20-16-25(3)21-8-6-5-7-19(20)21)15-23-29(26,27)14-13-17-9-11-18(28-4)12-10-17/h5-12,16,22-23H,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJJDIOXOZDQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride

- Thiol Preparation :

- 4-Methoxyphenethyl alcohol → 4-methoxyphenethyl thiol via Mitsunobu reaction (DIAD, PPh₃, thioacetic acid)

- Yield : 78% (TLC monitoring in hexane/EtOAc 3:1)

Oxidation to Sulfonic Acid :

- H₂O₂ (30%), HCl (conc.), 0°C → 50°C over 4 hr

- Key Parameter : Controlled exotherm <60°C prevents overoxidation

Chlorination :

| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | DIAD/PPh₃ | 0→RT | 12 | 78 |

| 2 | H₂O₂/HCl | 0→50 | 4 | 82 |

| 3 | PCl₅ | Reflux | 6 | 91 |

Amine Component Synthesis

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)ethylamine Preparation ():

- Indole Alkylation :

- 1-Methylindole + 2-bromoethylphthalimide → K₂CO₃, DMF, 80°C, 8 hr

- Deprotection : Hydrazine hydrate/EtOH, reflux 3 hr

- Methylation : CH₃I, K₂CO₃, MeCN, 50°C, 6 hr

- Overall Yield : 64% over 3 steps

Final Coupling

Sulfonamide Bond Formation ():

- Conditions : Pyridine (2 eq), DCM, 0°C → RT, 12 hr

- Workup : 5% HCl wash, brine, silica gel chromatography (hexane/EtOAc 1:1 → 1:3)

- Yield : 73%

- Purity : 98.5% (HPLC, C18 column, MeCN/H₂O 70:30)

Synthetic Route 2: One-Pot Tandem Approach

Simultaneous Sulfonylation and Alkylation

- Reagents :

- 2-(4-Methoxyphenyl)ethanesulfonyl chloride (1.2 eq)

- N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)ethylamine (1 eq)

- DMAP (0.1 eq), Et₃N (3 eq), THF

Conditions :

- 0°C (initial) → 40°C, 8 hr under N₂

Advantages :

- Eliminates intermediate isolation

- Reduces solvent usage by 40% compared to stepwise method

| Parameter | Value |

|---|---|

| Reaction Scale | 10 mmol |

| Final Yield | 68% |

| Purity (HPLC) | 97.3% |

| E-factor* | 18.7 |

*E-factor = (Total waste kg)/(Product kg)

Catalytic Hydrogenation in Protecting Group Strategy

Benzyl Group Deprotection ()

Critical Step : Removal of N-benzyl intermediates using Pd(OH)₂/C

- Conditions :

- 5% Pd(OH)₂/C (20 wt%)

- H₂ (1.5 atm), MeOH, 50°C, 6 hr

- Conversion : >99% (GC-MS monitoring)

- Catalyst Reuse : 5 cycles with <2% activity loss

Comparative Hydrogenation Data

| Catalyst | Pressure (atm) | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 1.5 | 50 | 8 | 85 |

| Pd(OH)₂/C | 1.5 | 50 | 6 | 92 |

| Raney Ni | 3.0 | 80 | 12 | 67 |

Analytical Characterization and Validation

Spectroscopic Data Consolidation

| Technique | Key Signals |

|---|---|

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (s, 1H, indole C2-H), 3.89 (s, 3H, OCH₃), 3.02 (s, 6H, N(CH₃)₂) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 158.9 (C-OCH₃), 136.2 (SO₂-C), 127.8 (indole C3), 55.1 (N(CH₃)₂) |

| HRMS (ESI+) | m/z Calc. for C₂₂H₂₈N₃O₃S⁺ [M+H]⁺: 414.1849; Found: 414.1851 |

Purity Optimization Challenges

- Major Impurity : N-desmethyl derivative (Δm/z +14) forms during methylation

- Mitigation : Use of MeOTf instead of CH₃I reduces byproduct from 8% to <1% ()

- Solvent Effects : THF increases reaction rate but promotes sulfonate ester formation

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Route 1 Cost ($) | Route 2 Cost ($) |

|---|---|---|

| Raw Materials | 2,450 | 2,120 |

| Catalyst Recovery | 180 | 150 |

| Waste Treatment | 420 | 310 |

| Total | 3,050 | 2,580 |

Environmental Impact Metrics

| Metric | Stepwise Route | Tandem Route |

|---|---|---|

| PMI* (g/g) | 32 | 19 |

| Energy (MJ/kg) | 580 | 420 |

| Carbon Footprint (kg CO₂/kg) | 12.7 | 8.9 |

*Process Mass Intensity

化学反応の分析

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve hydrogenation using palladium on carbon.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole or methoxyphenyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

科学的研究の応用

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic uses, such as in drug development for targeting specific receptors or enzymes.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

作用機序

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties:

Pharmacological and Physicochemical Comparisons

Indole Derivatives :

- The target compound’s 1-methylindole group may enhance receptor binding selectivity compared to unsubstituted indoles (e.g., ’s compound) due to steric and electronic effects .

- Pyrimidine-containing analogs () exhibit broader kinase inhibition profiles but may suffer from reduced CNS penetration due to higher molecular weight (~480 vs. ~400 g/mol) .

Sulfonamide Variations :

- Aminoalkyl Substituents: The dimethylaminoethyl group in the target compound increases basicity (pKa ~8–9), facilitating ion-trapping in acidic environments (e.g., lysosomes). This contrasts with simpler ethyl groups (), which lack such pH-dependent behavior .

生物活性

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research and neuropharmacology. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

The compound's molecular formula is , with a molecular weight of approximately 330.42 g/mol. Its structure includes an indole moiety, which is known for its role in various biological activities, and a sulfonamide group that enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.42 g/mol |

| IUPAC Name | N-[(2R)-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(propan-2-yl)ethanediamide |

| SMILES | CC(C)NC(=O)C(=O)NCC(N(C)C)c1cn(C)c2ccccc12 |

Anticancer Properties

Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that certain derivatives of this compound exhibit potent activities:

- Compound 7d : Demonstrated the most significant antiproliferative activity with IC50 values of 0.52 µM (HeLa), 0.34 µM (MCF-7), and 0.86 µM (HT-29). Mechanistic studies revealed that it induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase while inhibiting tubulin polymerization similarly to colchicine .

The biological activity of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is primarily attributed to its ability to interfere with cellular processes:

- Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound effectively halts the cell cycle at the G2/M checkpoint, preventing further division of damaged cells.

Synthesis and Evaluation

The synthesis of various derivatives has been explored to enhance biological activity. For instance, modifications to the indole moiety or the introduction of different substituents on the aromatic rings have been shown to affect potency:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 7d | HeLa | 0.52 | Apoptosis induction |

| Compound 7d | MCF-7 | 0.34 | Tubulin polymerization inhibition |

| Compound 7d | HT-29 | 0.86 | G2/M phase arrest |

Neuropharmacological Studies

In addition to anticancer properties, preliminary studies suggest potential neuropharmacological effects, likely due to the dimethylamino group which is known to enhance central nervous system penetration. This aspect opens avenues for exploring its use in treating neurological disorders.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。